Cas no 111771-58-5 (Boc-α-Methyl-L-phenylalanine)

Boc-α-Methyl-L-phenylalanine 化学的及び物理的性質
名前と識別子
-
- (R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
- Boc-(R)-2-amino-2- methyl-3-phenylpropanoic acid
- BOC-ALPHA-METHYL-L-PHE
- Boc-alpha-methyl-L-phenylalanine
- Boc-a-methyl-L-phenylalanine
- BOC-α-METHYL-L-PHE
- D-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-a-methyl-
- N-Boc-a-methyl-L-phenylalanine
- N-FMOC-O-(3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-Β-D-GLUCOPYRANOSYL)-L-SERINE
- Boc-alphaMe-L-Phe-OH
- Boc-a-methyl-D-phenylalanine
- (S)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoicacid
- BOC-ALPHA-BENZYL-L-ALA
- AC-29588
- MFCD02682284
- AB12224
- SCHEMBL1350802
- 53940-88-8
- BOC-(S)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID
- 111771-58-5
- (s)-2-(((1,1-dimethyl)ethoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
- AKOS015836575
- N-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine
- AKOS015908427
- CS-0213332
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid
- (2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
- BOC-(ME)PHE-OH
- (S)-2-(TERT-BUTOXYCARBONYLAMINO)-2-METHYL-3-PHENYLPROPANOIC ACID
- FAXPKABRZLISKX-HNNXBMFYSA-N
- A897902
- N-(tert-butoxycarbonyl)-alpha-methylphenylalanine
- PS-12814
- (R)-N-Boc-2-benzylalanine
- SCHEMBL1552723
- AB88715
- F86533
- Boc-alpha-methyl-D-Phe
- (R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoicacid
- Boc-D-(Me)Phe-OH
- (2R)-2-[(tert-butoxycarbonyl)amino]-2-methyl-3-phenylpropanoic acid
- Boc-
- (R)-N-(tert-butoxycarbonyl)-alpha-methylphenylalanine
- N-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-D-phenylalanine
- N-[(1,1-Dimethylethoxy)carbonyl]-a-methyl-L-phenylalanine
- Boc-alpha-methyl-D-phenylalanine
- CS-0179039
- (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
- (R)-N-(tert-butyloxycarbonyl)-alpha-methylphenylalanine
- MFCD02682673
- (R)-2-(tert-butoxycarbonylamino)-2-methyl-3-phenylpropanoic acid
- PS-12815
- DTXSID601197242
- N-(tert-butoxycarbonyl)-alpha-methyl-D-phenylalanine
- (R)-2-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropionic acid
- A inverted exclamation mark-benzyl-D-Ala
- Boc-alpha-benzyl-D-Ala
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid
- AKOS015836497
- FAXPKABRZLISKX-OAHLLOKOSA-N
- Boc-α-Methyl-L-phenylalanine
-
- MDL: MFCD02682673
- インチ: InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m1/s1
- InChIKey: FAXPKABRZLISKX-OAHLLOKOSA-N
- ほほえんだ: CC(C)(OC(N[C@](CC1=CC=CC=C1)(C(O)=O)C)=O)C
計算された属性
- せいみつぶんしりょう: 279.14700
- どういたいしつりょう: 279.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- PSA: 75.63000
- LogP: 2.98800
Boc-α-Methyl-L-phenylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019113373-5g |
(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid |
111771-58-5 | 95% | 5g |
$401.70 | 2023-09-04 | |
AAPPTec | UBF170-1g |
Boc-alpha-Me-Phe-OH |
111771-58-5 | 1g |
$250.00 | 2024-07-20 | ||
Advanced ChemBlocks | 10016-5G |
(R)-N-Boc-2-benzylalanine |
111771-58-5 | 95% | 5g |
$700 | 2024-05-21 | |
Chemenu | CM220207-1g |
(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid |
111771-58-5 | 95% | 1g |
$431 | 2023-02-19 | |
1PlusChem | 1P003AO4-1g |
(R)-2-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropionic acid |
111771-58-5 | ≥ 98% (HPLC) | 1g |
$241.00 | 2025-02-19 | |
A2B Chem LLC | AB52996-250mg |
Boc-alpha-methyl-L-phenylalanine |
111771-58-5 | ≥ 98% (HPLC) | 250mg |
$105.00 | 2024-04-20 | |
Ambeed | A796522-250mg |
(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid |
111771-58-5 | 98% | 250mg |
$78.0 | 2024-04-26 | |
eNovation Chemicals LLC | Y1235480-250mg |
(R)-2-[(tert-Butoxycarbonyl)amino]-2-methyl-3-phenylpropionic acid |
111771-58-5 | 98% | 250mg |
$115 | 2024-06-07 | |
A2B Chem LLC | AB52996-1g |
Boc-alpha-methyl-L-phenylalanine |
111771-58-5 | ≥ 98% (HPLC) | 1g |
$204.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249709-1g |
(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid |
111771-58-5 | 98% | 1g |
¥1328.00 | 2024-08-09 |
Boc-α-Methyl-L-phenylalanine 関連文献
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
Boc-α-Methyl-L-phenylalanineに関する追加情報
Boc-α-Methyl-L-Phenylalanine: A Comprehensive Overview
The compound with CAS No. 111771-58-5, commonly referred to as Boc-α-Methyl-L-Phenylalanine, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of the naturally occurring amino acid L-Phenylalanine, which is one of the essential amino acids required for human health. The addition of the Boc (tert-butoxycarbonyl) group and the α-methyl substituent introduces unique chemical properties that make this compound valuable in various applications, particularly in peptide synthesis and drug discovery.
Boc-α-Methyl-L-Phenylalanine is widely used as a building block in peptide synthesis due to its stability and ease of manipulation during chemical reactions. The Boc group serves as a protective group for the amino terminus, allowing precise control over the synthesis process. This makes it an indispensable tool in the construction of complex peptide sequences, which are critical in pharmaceutical research and development.
Recent studies have highlighted the potential of Boc-α-Methyl-L-Phenylalanine in drug discovery, particularly in the development of bioactive peptides. Researchers have explored its role in modulating cellular signaling pathways and its potential as a lead compound for therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The α-methyl substitution has been shown to enhance the stability and bioavailability of peptides, making this compound a promising candidate for future drug development.
In addition to its role in peptide synthesis, Boc-α-Methyl-L-Phenylalanine has been investigated for its applications in chiral resolution and asymmetric synthesis. The stereochemistry of this compound plays a crucial role in determining its reactivity and selectivity in chemical reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to analyze its structural properties, ensuring high purity and consistency in commercial products.
The synthesis of Boc-α-Methyl-L-Phenylalanine involves a multi-step process that begins with the isolation of L-Phenylalanine from natural sources or through fermentation processes. The introduction of the Boc group is typically achieved through a reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as pyridine or triethylamine. The subsequent addition of the α-methyl group requires careful control over reaction conditions to ensure optimal yields and stereochemical integrity.
From an environmental standpoint, the production and handling of Boc-α-Methyl-L-Phenylalanine are carried out under strict safety protocols to minimize any potential impact on human health or the environment. The compound is not classified as a hazardous material under current regulations, making it suitable for use in research laboratories and industrial settings alike.
In conclusion, Boc-α-Methyl-L-Phenylalanine (CAS No. 111771-58-5) is a versatile compound with significant applications in organic chemistry, biochemistry, and drug discovery. Its unique chemical properties, combined with recent advancements in synthetic methodologies, position it as a key player in the development of novel therapeutic agents and advanced materials.
111771-58-5 (Boc-α-Methyl-L-phenylalanine) 関連製品
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